molecular formula C22H25F3N4O B611452 TP-3654 CAS No. 1361951-15-6

TP-3654

Cat. No.: B611452
CAS No.: 1361951-15-6
M. Wt: 418.5 g/mol
InChI Key: XRNVABDYQLHODA-UHFFFAOYSA-N
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Description

TP-3654 is an oral investigational compound that acts as a highly selective inhibitor of PIM1 kinase. PIM1 kinase is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and transcriptional regulation. This compound has shown potential therapeutic benefits in treating hematologic malignancies, particularly myelofibrosis, by modulating cytokine-induced pathways such as PI3K/AKT and JAK/STAT .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TP-3654 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as the laboratory-scale synthesis but is scaled up to meet the demand for clinical trials and potential commercialization. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

TP-3654 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic applications .

Scientific Research Applications

Mechanism of Action

TP-3654 exerts its effects by selectively inhibiting PIM1 kinase, which is upregulated in various hematologic malignancies. By inhibiting PIM1 kinase, this compound disrupts the PI3K/AKT and JAK/STAT pathways, leading to reduced cell proliferation and increased apoptosis. This inhibition also results in the modulation of cytokine response genes and serum transforming growth factor-beta levels, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TP-3654

This compound is unique in its high selectivity for PIM1 kinase, which distinguishes it from other kinase inhibitors that target multiple kinases. This selectivity potentially reduces off-target effects and improves the therapeutic index. Additionally, this compound has shown less hematopoietic inhibition compared to other Janus kinase inhibitors, making it a promising candidate for further development .

Biological Activity

TP-3654 is a selective inhibitor of PIM kinases, particularly PIM-1, which has gained attention in recent years for its potential therapeutic applications in treating myelofibrosis (MF) and bladder cancer. This article explores the biological activity of this compound, including its pharmacodynamics, efficacy in preclinical and clinical studies, and safety profile.

Overview of PIM Kinases

PIM kinases are a family of serine/threonine kinases involved in various cellular processes, including cell survival, proliferation, and differentiation. They are often overexpressed in several malignancies, making them attractive targets for cancer therapy. This compound was developed as a second-generation PIM inhibitor with improved selectivity and reduced side effects compared to earlier compounds like SGI-1776.

This compound exhibits submicromolar activity against PIM kinases, with an IC50 value of approximately 45 nM for PIM-1. Its mechanism involves the inhibition of kinase activity, leading to reduced cell proliferation in cancer cell lines. In preclinical studies, this compound demonstrated:

  • Inhibition of Tumor Growth : In vivo studies using bladder cancer xenografts showed significant tumor growth reduction due to PIM kinase inhibition .
  • Cytokine Reduction : this compound treatment resulted in decreased levels of pro-inflammatory cytokines such as IL-8 and TGF-β, correlating with symptom improvement in patients .

Case Studies

  • Myelofibrosis Treatment : A Phase 1/2 study evaluated this compound in patients with relapsed/refractory MF. Results indicated:
    • Spleen Volume Reduction : Achieved in 10 out of 13 evaluable patients (median best change -11%).
    • Symptom Improvement : Total symptom score (TSS) improved significantly in 12 out of 13 patients .
    • Cytokine Correlation : Patients showing greater cytokine reductions had more significant symptom improvements .
  • Bladder Cancer : In bladder cancer cell lines (T24, RT4), this compound effectively inhibited cell proliferation and induced apoptosis, supporting its potential as a therapeutic agent .

Safety Profile

This compound has demonstrated a favorable safety profile in clinical trials:

  • Adverse Events : Common treatment-related adverse events included grade 1/2 nausea and vomiting. Serious adverse events were rare, with only isolated cases of diarrhea and decreased platelet counts reported .
  • Hematologic Effects : Compared to JAK inhibitors like ruxolitinib, this compound exhibited less hematopoietic toxicity, making it a promising option for patients with MF who are often sensitive to myelosuppression .

Data Summary

The following table summarizes key findings from studies involving this compound:

Study FocusKey FindingsReference
Bladder CancerIC50 = 45 nM; significant tumor reduction
MyelofibrosisSpleen volume reduction; TSS improvement
Cytokine ReductionCorrelation between cytokine levels and symptoms
Safety ProfileLow incidence of severe adverse events

Properties

IUPAC Name

2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O/c1-21(2,30)15-6-8-17(9-7-15)27-19-10-11-20-26-13-18(29(20)28-19)14-4-3-5-16(12-14)22(23,24)25/h3-5,10-13,15,17,30H,6-9H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNVABDYQLHODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC(=CC=C4)C(F)(F)F)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361951-15-6
Record name TP-3654
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361951156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TP-3654
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOB0N7BOY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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